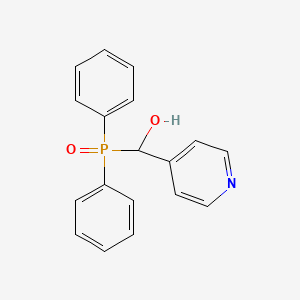

(Diphenylphosphoryl)(pyridin-4-yl)methanol

カタログ番号:

B2600381

CAS番号:

260446-47-7

分子量:

309.305

InChIキー:

JFXLXFTYJYSKPA-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

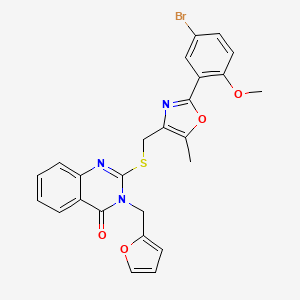

“(Diphenylphosphoryl)(pyridin-4-yl)methanol” is a chemical compound with the molecular formula C18H16NO2P . It has an average mass of 309.299 Da and a monoisotopic mass of 309.091858 Da .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a study on the surface-enhanced Raman scattering (SERS) spectra of three aminophosphonate derivatives of pyridine, including this compound, was conducted . The compounds were synthesized and then measured after immobilization onto colloidal gold surfaces . Another study discussed the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using surface-enhanced Raman scattering (SERS) technique . The study found that changes in the wavenumber, broadness, and enhancement between the corresponding Raman and SERS bands allowed to deduce the orientation of the isomers of aminophosphonate derivatives of pyridine on the gold surface .Chemical Reactions Analysis

The chemical reactions of this compound have been studied, particularly in relation to its interaction with metal ions . The study found that the -Pyr and -Pyr show the same mode of adsorption, whereas the adsorption process of the -Pyr isomer differs in this regard that pyridine assists in the interaction with the gold surface .科学的研究の応用

Surface Enhanced Raman Scattering (SERS) Analysis

- Research Context : (Diphenylphosphoryl)(pyridin-4-yl)methanol has been utilized in the study of Surface Enhanced Raman Scattering (SERS). It was part of a group of pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers investigated for their interaction with various metal surfaces (Ag, Au, Cu) under different electrode potentials. The focus was on understanding the influence of substituent position on adsorption mode and how this affects the SERS spectra, particularly in relation to the phenyl and pyridine ring vibrations (Pięta et al., 2015).

Adsorption on Gold Nanocolloids

- Research Context : The molecule has also been explored for its adsorption characteristics on gold nanocolloids. Researchers analyzed the orientation of this compound and its isomers on gold surfaces using SERS spectra. This study was significant in deducing the molecular orientation of these compounds on metallic surfaces, contributing to the understanding of surface chemistry and molecular interactions (Pięta et al., 2014).

Molecular Geometry and Vibrational Frequencies

- Research Context : Further research using Raman spectroscopy and density functional theory (DFT) has been conducted on this compound. The focus was on determining the molecular geometries in equilibrium and vibrational frequencies. Such studies are crucial for understanding the molecular structure and dynamics of this compound and similar compounds (Proniewicz et al., 2014).

Synthesis of Novel Complexes

- Research Context : The molecule has been employed in the synthesis of novel complexes, such as a binuclear copper(I) complex. Such complexes have shown interesting properties like luminescence response and isomerization, highlighting the potential of this compound in developing new materials with unique optical properties (Li et al., 2011).

Catalysis and Chemical Reactions

- Research Context : The compound has been part of studies in catalysis and chemical reactions. For instance, its derivatives have been used in the synthesis of nickel complexes, which were then analyzed for their catalytic properties, particularly in ethylene oligomerization. Such research contributes to the field of catalytic chemistry and the development of new catalysts (Kermagoret & Braunstein, 2008).

特性

IUPAC Name |

diphenylphosphoryl(pyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NO2P/c20-18(15-11-13-19-14-12-15)22(21,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,18,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXLXFTYJYSKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=NC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

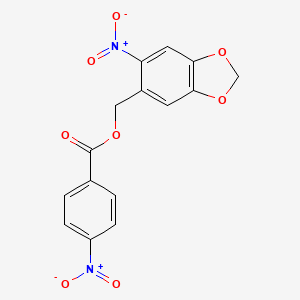

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarb...

Cat. No.: B2600298

CAS No.: 331460-10-7

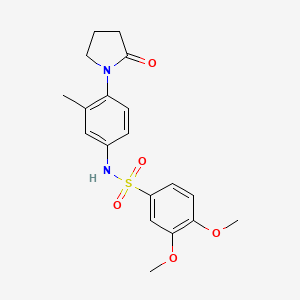

3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)pheny...

Cat. No.: B2600299

CAS No.: 941890-89-7

4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dim...

Cat. No.: B2600300

CAS No.: 2097924-90-6

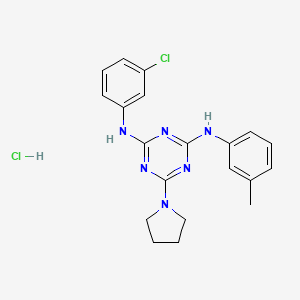

5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3...

Cat. No.: B2600301

CAS No.: 895014-84-3

顧客に最も人気

[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B2600312

CAS No.: 1185041-74-0; 886498-10-8

![4-[(3-chloro-2-methylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2600300.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2600301.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600304.png)

![3,4-difluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2600307.png)

![4-[Benzyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B2600308.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2600312.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)